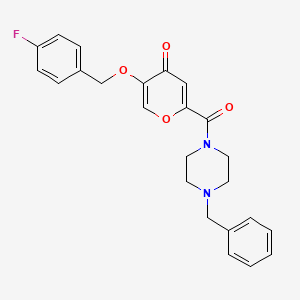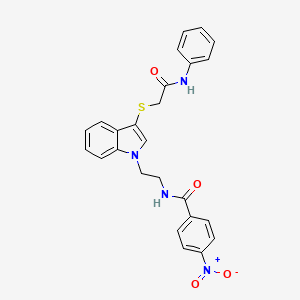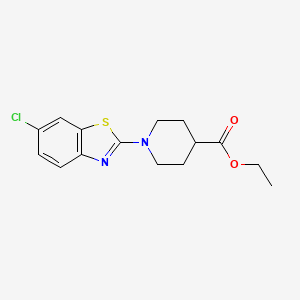
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Wirkmechanismus
Target of Action
The primary targets of this compound are Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .
Mode of Action
The compound acts as a single digit nanomolar inhibitor of both PARP-1 and PARP-2 . It shows standalone activity against BRCA1-deficient breast cancer cell lines . The compound’s interaction with its targets results in the inhibition of PARP activation, an immediate cellular response to metabolic-, chemical-, or ionizing radiation-induced DNA damage .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 and PARP-2 . This inhibition disrupts the normal function of these enzymes, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that are deficient in other DNA repair mechanisms .
Pharmacokinetics
The compound demonstrates good pharmacokinetic profiles and oral bioavailability . It also shows activity in vivo in an SW620 colorectal cancer xenograft model . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of PARP activation and the subsequent accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair mechanisms .
Vorbereitungsmethoden
The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperazine Ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.
Carbonylation: The benzylated piperazine is reacted with a carbonylating agent to introduce the carbonyl group.
Fluorobenzylation: The compound is further reacted with 4-fluorobenzyl chloride to introduce the fluorobenzyl group.
Formation of the Pyranone Ring: The final step involves the cyclization of the intermediate to form the pyranone ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ester or amide bonds, leading to the formation of corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one can be compared with other similar compounds, such as:
4-benzyl-2H-phthalazin-1-one: This compound also features a benzyl group and a heterocyclic ring, but differs in its overall structure and specific functional groups.
4-fluorobenzyl-2H-pyran-4-one: Similar in having a fluorobenzyl group and a pyranone ring, but lacks the piperazine and carbonyl functionalities.
Benzylpiperazine derivatives: These compounds share the piperazine ring and benzyl group but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-20-8-6-19(7-9-20)16-30-23-17-31-22(14-21(23)28)24(29)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQUTRXUOUPZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)


![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2767746.png)
![benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate](/img/structure/B2767747.png)






![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767755.png)
![methyl 6-chloro-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}sulfamoyl)pyridine-2-carboxylate](/img/structure/B2767756.png)
